3-Bromo-2-fluorotoluene
Overview
Description
3-Bromo-2-fluorotoluene is an organic compound with the molecular formula C7H6BrF. It is a colorless to yellowish liquid with a melting point of -22°C and a boiling point of 180-182°C . This compound is primarily used as an intermediate in the synthesis of various organic chemicals, including pharmaceuticals, agrochemicals, and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-fluorotoluene can be synthesized through several methods, including halogenation, Friedel-Crafts reaction, and Grignard reaction .
Halogenation: This involves the halogenation of toluene with bromine and fluorine in the presence of a catalyst such as iron or aluminum chloride.
Friedel-Crafts Reaction: This method involves the alkylation or acylation of aromatic compounds using a Lewis acid catalyst.
Grignard Reaction: This involves the reaction of an aryl magnesium bromide with a fluorinated compound.
Industrial Production Methods: Industrial production of this compound typically involves the halogenation method due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
3-Bromo-2-fluorotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or fluorine atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are used under mild conditions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Biaryl compounds are typically formed.
Scientific Research Applications
3-Bromo-2-fluorotoluene is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluorotoluene primarily involves its role as an intermediate in various chemical reactions. It acts as a substrate in substitution and coupling reactions, where it undergoes transformation to form more complex molecules. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
3-Bromo-2-fluorotoluene can be compared with other similar compounds such as:
- 2-Bromo-5-fluorotoluene
- 4-Fluorotoluene
- 3-Bromo-2-butanone
- 3-Bromo-2-iodoquinoline
- 2-Bromo-3-chloropyridine
- 3-Bromo-2-methylpyridine
- 3-Bromo-2-methylpropene
- 2-Bromo-3-hexylthiophene
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which makes it a valuable intermediate for the synthesis of a wide range of organic compounds. Its combination of bromine and fluorine atoms provides unique reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
1-bromo-2-fluoro-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVNGSFAHGKCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208627 | |
Record name | 3-Bromo-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59907-12-9 | |
Record name | 1-Bromo-2-fluoro-3-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59907-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-fluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059907129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.